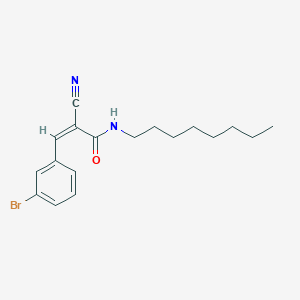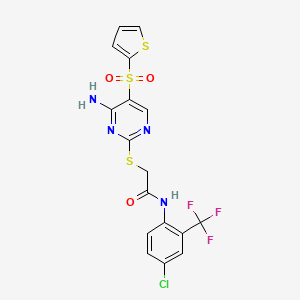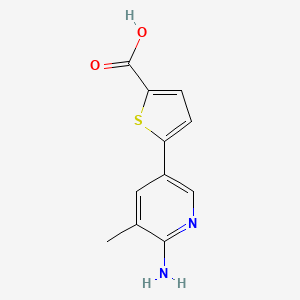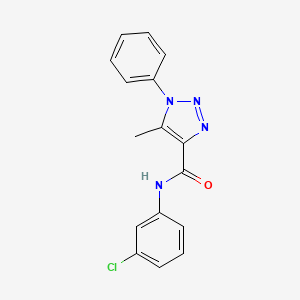![molecular formula C21H20ClNO3S B2593734 1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 338398-02-0](/img/structure/B2593734.png)
1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring which is a common structure in many pharmaceuticals due to its ability to bind to various enzymes and receptors in the body .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridinone ring, a sulfonyl group attached to a methylphenyl group, and a chlorobenzyl group . These functional groups could potentially allow for various interactions and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyridinone ring might undergo reactions typical of lactams . The sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Soluble Fluorinated Polyamides :
- Researchers synthesized new diamines containing pyridine and trifluoromethylphenyl groups, used in preparing fluorinated polyamides with pyridine and sulfone moieties. These polymers exhibit solubility in organic solvents, high glass transition temperatures, and excellent mechanical properties, making them potentially useful in materials science (Xiao-Ling Liu et al., 2013).
Structural Characterization of Metal Complexes :
- The study investigated the interaction of pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the synthesis of novel compounds and metal complexes. These compounds and complexes have potential applications in coordination chemistry and materials science (A. Sousa et al., 2001).
Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine :
- This research focused on the modified synthesis of a compound used in treating gastroesophageal reflux disease (GERD), highlighting the green metrics assessment. The study is significant in the field of green chemistry and pharmaceutical synthesis (Rohidas Gilbile et al., 2017).
Syntheses and Crystal Structures of Pyridine Derivatives and Their Methylsulphinyl Derivatives :
- This study reported the synthesis and crystal structures of pyridine derivatives, contributing to the understanding of molecular conformations and interactions in the field of crystallography (Sen Ma et al., 2018).
Synthesis of Novel Substituted 1,5-Benzothiazepines Containing 1,4-Benzodioxane Sulfonyl Moiety :
- The paper describes an efficient synthesis of novel benzothiazepines incorporating the sulfonyl group. The study contributes to organic chemistry, particularly in the synthesis of complex organic compounds (Sandhya Chhakra et al., 2019).
Utilization of Potassium Carbonate for the Synthesis of Thieno[2,3-b]pyridine Derivatives :
- Researchers developed a novel method for synthesizing thieno[2,3-b]pyridine derivatives, which has applications in the field of heterocyclic chemistry (V. E. Kalugin et al., 2019).
Synthesis, Crystal Structure, and Cytotoxic Activity of Novel 4-Thiopyrimidine Derivatives :
- The study focuses on the synthesis and structural analysis of thiopyrimidine derivatives, including their cytotoxic activity against cancer cell lines, contributing to medicinal chemistry and pharmacology (Marcin Stolarczyk et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4,6-dimethyl-3-(3-methylphenyl)sulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-14-5-4-6-19(11-14)27(25,26)20-15(2)12-16(3)23(21(20)24)13-17-7-9-18(22)10-8-17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIGKKDYKFACMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC3=CC=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2593660.png)
![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2593666.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)

